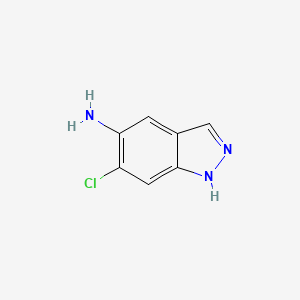

6-Chloro-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCDYBREEPULBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621631 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-75-0 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-1H-indazol-5-amine: Physicochemical Properties, Synthesis, and Applications

Introduction to 6-Chloro-1H-indazol-5-amine

This compound, a substituted indazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and life sciences industries. The indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to form key interactions with a wide range of biological targets, leading to diverse pharmacological activities.[2][3][4] Derivatives of indazole have been successfully developed into therapeutics for oncology, inflammation, and infectious diseases.[3][5]

This compound (CAS No. 221681-75-0) serves as a crucial molecular building block for the synthesis of more complex, biologically active molecules.[6] Its specific substitution pattern—an activating amino group and a deactivating chloro group on the benzene ring—provides a versatile platform for further chemical modification. This guide offers an in-depth analysis of its core properties, a plausible and detailed synthetic protocol, its applications in drug discovery, and essential safety information, designed for researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

Structure and Identification

The structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 221681-75-0 | [6][7] |

| Molecular Formula | C₇H₆ClN₃ | [6][7] |

| Molecular Weight | 167.60 g/mol | [6][7] |

| Canonical SMILES | C1=C2C=NNC2=CC(=C1Cl)N | [8] |

| InChIKey | UBSUVQXJCAJWPB-UHFFFAOYSA-N | [8] |

Physical Properties

| Property | Description | Source(s) |

| Appearance | Likely an off-white to brown solid powder or crystalline material, characteristic of many amino-indazole derivatives.[9] | N/A |

| Melting Point | Specific experimental data is not readily available in the cited literature. For context, related isomers such as 1H-Indazol-5-amine melt at 172-178 °C and 6-chloro-1H-indazole melts at 174-177 °C.[9][10] | N/A |

| Boiling Point | Experimental data is not available. High boiling point is expected due to the polar and aromatic nature of the molecule. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Water solubility is likely limited. | N/A |

Spectral Characterization

While specific spectra for this compound are not provided, characterization would rely on standard analytical techniques:

-

¹H NMR: Expected signals would include distinct peaks in the aromatic region for the protons on the indazole ring system, a broad singlet for the -NH₂ protons, and another for the pyrazolic N-H proton.

-

¹³C NMR: Would show characteristic signals for the seven carbon atoms, with chemical shifts influenced by the attached chlorine, nitrogen, and amine functionalities.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 167.60 g/mol .[6][7]

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and indazole groups and C=C/C=N bands for the aromatic rings.

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its three key features: the pyrazole ring, the benzene ring, and the exocyclic amino group.

-

Indazole Tautomerism: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, which can influence its reactivity in N-substitution reactions.[11]

-

Aromatic Substitution: The 5-amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 6-chloro group is deactivating yet also directs ortho/para. This makes the C4 and C7 positions potential sites for further functionalization, with the electronics favoring substitution at C4.

-

Amine Group Reactivity: The 5-amino group can undergo standard amine reactions, such as acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups.

-

N-H Acidity: The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy in drug design to modulate properties like solubility and cell permeability.

Synthesis Pathway and Illustrative Protocol

From a retrosynthetic perspective, the most direct and logical approach to synthesizing this compound is through the chemical reduction of a nitro-group precursor, specifically 6-chloro-5-nitro-1H-indazole. This precursor can be synthesized from commercially available starting materials.[12] This two-step process is efficient and utilizes well-established, reliable chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of 6-Chloro-5-nitro-1H-indazole

Causality Statement: This protocol utilizes tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, a classic and highly effective method for reducing aromatic nitro groups to amines. The acidic medium ensures the tin reagent remains in its active, reduced state, while the reaction's robustness makes it suitable for heterocyclic systems.

Materials:

-

6-Chloro-5-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Initiation: Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic and may require an ice bath to maintain control.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Basification: Neutralize the acidic solution by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 9). This will precipitate tin salts. Caution: This step is highly exothermic.

-

Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is strategically employed to access novel chemical entities with therapeutic potential.[6]

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The indazole scaffold is particularly effective in this role. This intermediate is used to synthesize compounds targeting various kinases implicated in cancer cell proliferation and survival.[6]

-

Anti-inflammatory Agents: The indazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules designed to modulate inflammatory pathways.

-

Antiviral and Antiparasitic Research: The structural motif is explored in the development of agents against viruses and parasites.[3][4][6] For instance, the approved COVID-19 therapeutic Ensitrelvir contains a closely related N-methylated 6-chloro-indazol-5-amine core, highlighting the scaffold's relevance.[13]

Caption: Role of this compound as a versatile building block.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following guidance is based on data for structurally similar compounds.[14][15]

-

Hazard Identification: Expected to be hazardous. Similar compounds are classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[15][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.

Conclusion

This compound is a strategically important heterocyclic building block with significant value for the drug discovery and development community. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse libraries of compounds. Its proven relevance in the synthesis of potent biological agents, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable intermediate into their research programs.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [myskinrecipes.com]

- 7. calpaclab.com [calpaclab.com]

- 8. PubChemLite - 5-chloro-1h-indazol-6-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]

- 14. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to the Spectral Analysis of 6-Chloro-1H-indazol-5-amine

This technical guide provides an in-depth analysis of the spectral data for 6-Chloro-1H-indazol-5-amine (CAS No: 221681-75-0), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents predicted data, interpreted within the established principles of spectroscopic analysis for indazole derivatives, to serve as a reliable reference for experimental design and data interpretation.

Introduction to this compound

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[4] The specific substitution pattern of an amino group at the 5-position and a chloro group at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectral properties is paramount for unambiguous structure confirmation, purity assessment, and as a foundation for the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The interpretation is based on the analysis of substituent effects on the indazole ring system.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.5 | br s | 1H | N1-H | The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. |

| ~7.8 | s | 1H | H-3 | The H-3 proton of the indazole ring generally resonates as a singlet in the aromatic region. Its precise shift is influenced by the electronic effects of substituents on the benzene ring. |

| ~7.5 | s | 1H | H-7 | The H-7 proton is expected to appear as a singlet. The deshielding effect of the adjacent N-1 lone pair in the N-2 tautomer is a key consideration in predicting its chemical shift.[4] |

| ~7.0 | s | 1H | H-4 | The H-4 proton is anticipated to be a singlet. Its chemical shift is influenced by the electron-donating amino group at the 5-position and the electron-withdrawing chloro group at the 6-position. |

| ~5.0 | br s | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and the extent of hydrogen bonding. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts in DMSO-d₆ are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~140.0 | C-7a | This quaternary carbon, part of the fused ring system, is expected to be in the downfield region of the aromatic carbons. |

| ~135.0 | C-3 | The C-3 carbon of the indazole ring typically resonates in this region. |

| ~130.0 | C-5 | The amino group at this position will have a significant shielding effect, but this is counteracted by the overall aromaticity and the influence of the adjacent chloro group. |

| ~125.0 | C-3a | This is another quaternary carbon of the fused ring system. |

| ~120.0 | C-6 | The carbon bearing the chloro substituent will be deshielded due to the electronegativity of chlorine. |

| ~115.0 | C-7 | The chemical shift of this carbon is influenced by the adjacent nitrogen atom. |

| ~100.0 | C-4 | The strong electron-donating effect of the amino group at the 5-position is expected to significantly shield the C-4 carbon, shifting it upfield. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Caption: Logical flow of an EI-MS experiment.

Conclusion

The predicted spectral data for this compound provides a solid foundation for the spectroscopic characterization of this important heterocyclic compound. The anticipated ¹H and ¹³C NMR spectra are consistent with the assigned structure, showing characteristic shifts for the substituted indazole core. The predicted IR spectrum highlights the key functional groups, namely the primary amine, the N-H of the indazole, the aromatic system, and the C-Cl bond. The mass spectrum is expected to show a characteristic isotopic pattern for chlorine and predictable fragmentation pathways. This comprehensive guide, combining predicted data with established spectroscopic principles and experimental protocols, serves as a valuable resource for researchers working with this compound and its derivatives, facilitating efficient and accurate structural analysis.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. This compound | 221681-75-0 [sigmaaldrich.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

Navigating the Solubility Landscape of 6-Chloro-1H-indazol-5-amine: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing 6-Chloro-1H-indazol-5-amine from Bench to Bedside

This compound is a heterocyclic amine containing an indazole core, a structure of significant interest in medicinal chemistry and drug discovery. Its utility as a building block for more complex, biologically active molecules makes a thorough understanding of its fundamental physicochemical properties paramount. Among these, solubility stands out as a critical determinant of a compound's developability, impacting everything from formulation and dosage form design to bioavailability and, ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this valuable chemical entity.

Physicochemical Properties of this compound: A Predictive Framework for Solubility

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 167.6 g/mol | --INVALID-LINK-- |

| Boiling Point | ~408.7 °C (Predicted) | --INVALID-LINK-- |

| pKa | ~13.72 (Predicted, for the most acidic proton) | --INVALID-LINK-- |

| Appearance | Expected to be a solid at room temperature | --INVALID-LINK-- |

Note: Data is for the closely related isomer 6-chloro-1H-indazol-3-amine and should be considered as an estimate for this compound.

The structure of this compound, featuring a polar indazole ring system with an amino group and a chloro substituent, suggests a molecule with a balance of hydrophilic and hydrophobic character. The amino and indazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the aromatic rings and the chloro group contribute to its lipophilicity. This duality is key to predicting its solubility in different types of organic solvents.

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of an organic compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of the amino group and the indazole nitrogens, this compound is expected to exhibit moderate to good solubility in polar protic solvents. The hydrogen bonding capabilities of the solvent can effectively solvate the polar functional groups of the molecule.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but do not have acidic protons. They are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly powerful solvents for a wide range of organic compounds and are expected to be excellent solvents for this compound.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Due to the polar nature of the indazole ring and the amino group, this compound is predicted to have low solubility in nonpolar solvents.[2] The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

In the absence of established solubility data, experimental determination is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[3][4]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4] The shake-flask method is the most reliable technique for its determination.[5][6]

Figure 1: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, ethanol, methanol, acetone, chloroform, THF)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered saturated solution and the standard solutions by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

-

Data Analysis:

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its response from the calibration curve.

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[3] While it can overestimate thermodynamic solubility, it is a valuable high-throughput screening method in early drug discovery.[7][8]

Figure 2: Workflow for High-Throughput Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility Determination (UV Plate Reader Method)

1. Materials and Equipment:

-

This compound

-

DMSO (high purity)

-

Aqueous buffer (e.g., PBS, pH 7.4) or organic solvent of interest

-

96-well microplates (UV-transparent for analysis)

-

96-well filter plates

-

Multichannel pipettes

-

Plate shaker

-

UV-Vis microplate reader

2. Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.

-

Add the aqueous buffer or organic solvent to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Filtration:

-

After incubation, filter the contents of the assay plate through a 96-well filter plate into a new UV-transparent 96-well plate.

-

-

Quantification:

-

Measure the UV absorbance of the filtrate in each well using a microplate reader at the wavelength of maximum absorbance for this compound.

-

-

Data Analysis:

-

Compare the absorbance of the test wells to a calibration curve prepared by diluting the DMSO stock solution in a solvent mixture that prevents precipitation (e.g., 50:50 acetonitrile:water).

-

The highest concentration at which no precipitation is observed (or the concentration in the filtrate) is reported as the kinetic solubility.[9]

-

Conclusion: An Empowered Approach to Solubility Assessment

A comprehensive understanding of the solubility of this compound in organic solvents is a cornerstone for its successful application in drug discovery and development. While readily available quantitative data is limited, a robust framework for predicting its solubility based on its physicochemical properties can guide solvent selection. Ultimately, empirical determination through well-established protocols, such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, provides the definitive data required for informed decision-making. By employing the methodologies outlined in this guide, researchers can confidently navigate the solubility landscape of this compound, thereby accelerating its journey from a promising molecule to a potential therapeutic agent.

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Chloro-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Clarity

6-Chloro-1H-indazol-5-amine stands as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, notably in the development of kinase inhibitors for oncology and other therapeutic areas[1]. Its molecular framework is a key building block in medicinal chemistry, offering a versatile scaffold for the design of targeted therapies. Understanding the precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is paramount. This knowledge underpins rational drug design, informs on potential polymorphic forms, and dictates crucial physicochemical properties that influence bioavailability and efficacy.

While the synthesis and utility of this compound are documented, a publicly accessible, fully determined crystal structure remains elusive in premier databases such as the Cambridge Crystallographic Data Centre (CCDC)[2][3]. This guide, therefore, serves a dual purpose: to collate the known synthetic and chemical data for this compound and to provide a comprehensive, field-proven methodology for determining its single-crystal X-ray structure. As such, this document is both a repository of current knowledge and a roadmap for future crystallographic investigation.

Part 1: Synthesis and Crystallization: From Powder to Perfection

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted phenylhydrazines or the reduction of a nitro-indazole precursor. One common pathway involves the reduction of 6-chloro-5-nitro-1H-indazole.

Experimental Protocol: Reduction of 6-chloro-5-nitro-1H-indazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-5-nitro-1H-indazole (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reductant Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.), portion-wise to the suspension. Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step[4]. The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order[4].

Table 1: Common Crystallization Techniques

| Technique | Description | Key Considerations |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | The solvent should have a moderate boiling point, and the compound should be sparingly soluble. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | The choice of solvent/anti-solvent pair is critical. Common pairs include chloroform/hexane and methanol/diethyl ether. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The temperature gradient should be controlled carefully to promote the growth of a few large crystals rather than many small ones. |

Part 2: The Core of Crystallography: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound[5]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern[4][6].

The Experimental Workflow: A Step-by-Step Guide

The determination of a crystal structure follows a well-established workflow, from data collection to the final refined model.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and cryo-protectant if data is to be collected at low temperatures.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][6] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[4]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this compound, direct methods are typically successful in providing an initial electron density map from the diffraction intensities.[5][7] This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.[7] Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.

-

Validation: The final refined structure is validated using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). The geometry of the molecule is checked for sensible bond lengths, angles, and the absence of unfavorable contacts.

Part 3: Anticipated Structural Insights and Data Presentation

Although the specific crystal structure of this compound is not yet publicly available, we can anticipate the type of data that would be generated and its significance. For illustrative purposes, the data format is presented below, drawing on a similar indazole derivative as a reference.[8]

Hypothetical Crystallographic Data Table

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Empirical Formula | C₇H₆ClN₃ |

| Formula Weight | 167.60 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z (Molecules per unit cell) | [value] |

| Calculated Density | [value] g/cm³ |

| Absorption Coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal Size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | e.g., 2.0 to 28.0° |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| Goodness-of-fit on F² | [value] |

Structural Analysis and Interpretation

The refined crystal structure would provide a wealth of information:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the indazole ring system and its substituents.

-

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the amine group and the indazole nitrogen atoms) and other non-covalent interactions like π-π stacking. These interactions dictate how the molecules pack in the solid state and can influence physical properties.

-

Tautomerism: The analysis would definitively establish the dominant tautomeric form of the indazole ring in the solid state (1H vs. 2H).

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

Conclusion: A Call for Structural Elucidation

The determination of the crystal structure of this compound is a critical step in fully characterizing this important pharmaceutical intermediate. This guide has outlined the necessary synthetic and crystallographic methodologies to achieve this goal. The resulting structural data will provide invaluable insights for medicinal chemists and drug development professionals, enabling more informed design of next-generation therapeutics. The deposition of this structure into public databases will be a significant contribution to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. sciencevivid.com [sciencevivid.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tautomeric forms of 6-Chloro-1H-indazol-5-amine

An In-Depth Technical Guide to the Tautomeric Forms of 6-Chloro-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole scaffolds are cornerstones in medicinal chemistry, renowned for their diverse pharmacological activities.[1] However, the inherent annular tautomerism of the indazole ring system presents a critical challenge in drug design and development. The subtle shift of a single proton between the two nitrogen atoms (N1 and N2) gives rise to 1H- and 2H-tautomers, which are distinct chemical entities with unique physicochemical and biological profiles.[2] This guide provides a comprehensive technical exploration of the tautomerism of this compound, a key intermediate in the synthesis of various therapeutic agents.[3] We will delve into the structural nuances of its tautomeric forms, present robust experimental and computational methodologies for their unambiguous characterization, and discuss the profound implications of this phenomenon on the drug development lifecycle.

The Principle of Annular Tautomerism in Indazoles

Indazole, a ten-π electron aromatic heterocyclic system, exhibits a form of prototropic tautomerism where a hydrogen atom can reside on either of the two nitrogen atoms of the pyrazole ring.[4] This results in an equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.

-

1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen. It is often referred to as the "benzenoid" form and is generally the more thermodynamically stable of the two in the gas phase, solution, and solid state for the parent indazole.[2][4][5]

-

2H-Indazole: In this form, the proton is located on the N2 nitrogen. This is known as the "quinonoid" form and is typically higher in energy.[4]

The position of this equilibrium is not fixed; it is a dynamic process influenced by a delicate interplay of electronic effects from substituents, the surrounding solvent environment, temperature, and pH.[6] For drug development professionals, a precise understanding of which tautomer predominates under physiological conditions is paramount, as the two forms can exhibit differential binding affinities to biological targets, solubility, and metabolic stability.[7]

The tautomeric equilibrium for this compound is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 6-Chloro-1H-indazol-5-amine: Procurement, Quality Control, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold, a cornerstone in the architecture of numerous biologically active molecules.[1] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets of therapeutic relevance, particularly protein kinases. Within this chemical class, 6-Chloro-1H-indazol-5-amine (CAS No: 221681-75-0) has emerged as a critical building block for medicinal chemists. Its specific substitution pattern—an amine group at the 5-position and a chlorine atom at the 6-position—provides strategic vectors for synthetic elaboration, enabling the exploration of chemical space around key pharmacological targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, validating, and utilizing this key intermediate. We will move beyond a simple cataloging of suppliers to discuss the causality behind quality control choices and the strategic application of this molecule in contemporary research, particularly in the development of kinase inhibitors for oncology.[2]

Chemical Profile:

-

Molecular Formula: C₇H₆ClN₃[2]

-

Molecular Weight: 167.60 g/mol [2]

-

IUPAC Name: this compound

-

Appearance: Typically an off-white to pale purple or brown solid powder.[3][4]

Part 1: Commercial Sourcing and Supplier Overview

The reliability of a research campaign is founded upon the quality of its starting materials. Sourcing high-purity this compound is the first critical step. A variety of chemical suppliers offer this reagent, often with differing purity grades and in various quantities. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and spectroscopic data (¹H NMR, HPLC).

Below is a comparative table of several recognized commercial suppliers. Note that availability and product specifications are subject to change, and direct inquiry is always recommended.

| Supplier | Example Product Number | Typical Purity | Notes |

| Sigma-Aldrich | Inquire | ≥97%[5] | A well-established supplier with extensive quality control documentation often available online. |

| BLDpharm | 1779991-12-6 (for 1-methyl derivative) | Inquire | Offers a range of indazole derivatives and provides analytical data like NMR and LC-MS upon request.[6] |

| MySkinRecipes | 162108 | 98%[2] | Lists the compound for use as a reagent and building block in medicinal chemistry. |

| Thermo Scientific Chemicals | (Varies) | 97%[7] | Provides this intermediate for organic synthesis, pharmaceutical, and dyestuff applications.[7] |

| ChemicalBook | CB72506898 | Inquire | Aggregates multiple suppliers and provides basic physical property data.[8] |

Part 2: Quality Control and In-House Validation

Trust in a supplier's CoA is essential, but in the context of drug discovery where outcomes are highly sensitive to impurities, in-house validation is a non-negotiable, self-validating step. The presence of regioisomeric or reaction-byproduct impurities can lead to the synthesis of incorrect final compounds, wasting significant resources and generating misleading biological data.

The Rationale for Orthogonal QC Methods

We employ a two-pronged approach for validating incoming starting materials. Chromatographic methods (like HPLC) assess the purity of the sample by separating the main component from any impurities, while spectroscopic methods (like NMR) confirm the chemical identity and structure of the main component. This orthogonal strategy ensures both purity and identity are confirmed.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reverse-phase HPLC method suitable for analyzing this compound.

Objective: To quantify the purity of the supplied material and identify the presence of any contaminants.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

-

Start at 10% Solvent B.

-

Ramp to 95% Solvent B over 15 minutes.

-

Hold at 95% Solvent B for 2 minutes.

-

Return to 10% Solvent B over 1 minute.

-

Equilibrate for 2 minutes before the next injection.

-

-

Detection: Monitor at a wavelength of 254 nm.

-

Analysis: The purity is calculated based on the area-under-the-curve (AUC) of the main peak relative to the total AUC of all observed peaks. A purity level of >97% is typically acceptable for most discovery applications.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm that the chemical structure of the supplied material is indeed this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the proton spectrum, typically acquiring 16-32 scans.

-

Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include distinct aromatic protons and amine protons. The chemical shifts and coupling patterns should match literature values or spectra predicted by simulation software.[9][10] The absence of significant unassignable peaks provides further confidence in the sample's identity and purity.

Procurement and QC Workflow

The following diagram illustrates a robust workflow for sourcing and validating critical chemical reagents.

Caption: Workflow for reagent procurement and quality validation.

Part 3: Application in Drug Discovery - A Kinase Inhibitor Scaffold

This compound is a valuable precursor in the synthesis of ATP-competitive kinase inhibitors. The indazole core mimics the adenine region of ATP, anchoring the inhibitor in the enzyme's hinge region. The 5-amino group serves as a key attachment point for side chains that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby driving potency and selectivity. The 6-chloro substituent can influence electronic properties and provide a vector for further modification.

Many indazole derivatives have shown potent anti-proliferative activity in various cancer cell lines.[11] For instance, the indazole scaffold is present in several FDA-approved kinase inhibitors like Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs) among other kinases. These drugs function by inhibiting the signaling pathways that lead to tumor angiogenesis (the formation of new blood vessels).

Illustrative Signaling Pathway: VEGFR Inhibition

The diagram below shows a simplified representation of the VEGFR signaling pathway and how an indazole-based inhibitor can block its function.

Caption: Inhibition of VEGFR signaling by an indazole-based drug.

Part 4: Safe Handling and Storage

As with any laboratory chemical, proper handling of this compound is paramount for personnel safety. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling.[4][12][13][14]

| Hazard Category | Precautionary Measures |

| Skin Irritation | Causes skin irritation.[12][13] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[12][14] |

| Eye Irritation | Causes serious eye irritation.[12][13] Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[12][14] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[14] |

| Ingestion | Harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[4][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][14] Store in an inert atmosphere and protect from light.[3][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] |

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]

- 6. 1779991-12-6|6-Chloro-1-methyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 7. 6-Amino-3-chloro-1H-indazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 6-Chloro-5-fluoro-1H-indazol-3-amine | 1509773-54-9 [chemicalbook.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-1H-indazol-5-amine (CAS No. 221681-75-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

6-Chloro-1H-indazol-5-amine, identified by CAS number 221681-75-0, has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural scaffold serves as a cornerstone for the synthesis of a new generation of targeted therapeutics, most notably potent and selective kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and its critical role in the synthesis of advanced pharmaceutical agents. By understanding the nuances of this versatile molecule, researchers can unlock its full potential in the development of novel therapies for a range of diseases, from cancer to inflammatory disorders.

Core Molecular Attributes

This compound is a heterocyclic aromatic amine with a distinct indazole core. The presence of both a chlorine atom and an amino group on the bicyclic ring system imparts specific reactivity and functionality, making it a valuable synthon in multi-step organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties influence its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Boiling Point | 381.9±22.0 °C (Predicted) | [1] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.34±0.40 (Predicted) | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1] |

Synthesis and Reactivity

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the literature on related indazole syntheses provides valuable insights into its probable synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines.

The reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group. This functional group readily participates in amide bond formation when reacted with carboxylic acids or their activated derivatives, a cornerstone reaction in the synthesis of many kinase inhibitors.

General Amide Coupling Protocol

The following represents a generalized, illustrative protocol for the coupling of this compound with a generic carboxylic acid. Researchers must optimize conditions based on the specific substrates used.

Objective: To form an amide bond between this compound and a selected carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Organic base (e.g., DIPEA, triethylamine)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and this compound in the chosen anhydrous solvent.

-

Activation: Add the amide coupling reagent and the organic base to the reaction mixture. The order of addition may vary depending on the specific coupling reagents used.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true significance of this compound lies in its application as a key building block for potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway.[2] Inhibitors of IRAK4 are being investigated for the treatment of a variety of autoimmune and inflammatory diseases. This compound serves as a crucial starting material for the synthesis of certain classes of IRAK4 inhibitors. The amino group of the indazole is typically acylated with a heterocyclic carboxylic acid to construct the core of the final inhibitor.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for cell division.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[4] this compound has been utilized in the synthesis of potent Aurora kinase inhibitors.[4] Similar to the synthesis of IRAK4 inhibitors, the synthetic strategy often involves the formation of an amide bond between the indazole amine and a suitably functionalized carboxylic acid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For this compound, characteristic peaks for the N-H stretches of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region) and the aromatic C-N stretch (around 1335-1250 cm⁻¹) would be expected.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any impurities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in a dark place, under an inert atmosphere, to prevent degradation.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks the door to a diverse range of potentially life-saving therapeutics. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists. By adhering to the principles of safe handling and leveraging its synthetic versatility, researchers can continue to build upon the foundation this molecule provides, paving the way for the next generation of targeted therapies.

References

- 1. fishersci.com [fishersci.com]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 6-Chloro-1H-indazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the foundational chemistry of 6-Chloro-1H-indazol-5-amine, a substituted indazole that has garnered interest within the sphere of medicinal chemistry. While the precise initial discovery of this specific molecule is not prominently documented in a singular, seminal publication, its synthesis logically follows from well-established principles of heterocyclic chemistry, dating back to the pioneering work on the indazole core. This guide will, therefore, present a reconstruction of its likely first synthesis, grounded in the classical methodologies that defined the field, and provide a comprehensive overview of the chemical principles, experimental protocols, and analytical validation involved.

Part 1: The Indazole Core - A Legacy of Discovery

The story of this compound is built upon the discovery of its parent heterocycle, indazole. This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, was first synthesized by the Nobel laureate Emil Fischer in the 1880s. His work, which involved the thermal cyclization of o-hydrazino cinnamic acid, unveiled a new class of compounds that would, over a century later, become a "privileged scaffold" in drug discovery. The unique electronic properties and structural rigidity of the indazole ring system make it an ideal framework for designing molecules that can interact with a wide array of biological targets.

The subsequent exploration of the indazole scaffold involved the development of various synthetic routes to introduce a diverse range of substituents onto the bicyclic core. These methodologies, primarily involving the cyclization of appropriately substituted anilines, paved the way for the creation of a vast library of indazole derivatives, including the subject of this guide.

Part 2: A Plausible First Synthesis - A Step-by-Step Reconstruction

The first synthesis of this compound can be logically deduced as a multi-step process, beginning with a readily available substituted aniline. The overall strategy involves the construction of the indazole ring system, followed by the introduction and modification of functional groups to yield the final product. The key intermediate in this proposed pathway is 6-chloro-5-nitro-1H-indazole.

Step 1: Synthesis of the Precursor - 4-Chloro-2-methyl-5-nitroaniline

The journey to this compound likely began with a suitably substituted aniline. A logical starting material is 4-chloro-2-methylaniline, which can be nitrated to introduce the nitro group at the desired position.

-

Reaction Principle: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the existing substituents (chloro and methyl groups) on the aniline ring guide the incoming nitro group to the desired position.

-

Experimental Protocol (Representative):

-

To a stirred solution of 4-chloro-2-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete nitration.

-

The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water until neutral, and then dried.

-

Purification by recrystallization from a suitable solvent, such as ethanol, yields pure 4-chloro-2-methyl-5-nitroaniline.

-

Step 2: Formation of the Indazole Ring - Synthesis of 6-Chloro-5-nitro-1H-indazole

The core indazole structure is formed through a diazotization of the aniline precursor, followed by an intramolecular cyclization. This is a well-established method for the synthesis of indazoles from o-toluidine derivatives.

-

Reaction Principle: The primary amino group of 4-chloro-2-methyl-5-nitroaniline is converted into a diazonium salt using a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium salt is unstable and undergoes spontaneous cyclization, with the diazonium group reacting with the adjacent methyl group to form the pyrazole ring of the indazole system.

-

Experimental Protocol (Representative): [1]

-

4-chloro-2-methyl-5-nitroaniline is dissolved in a suitable acidic solvent, such as glacial acetic acid or a mixture of hydrochloric acid and water.

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, keeping the temperature strictly controlled.

-

The reaction mixture is stirred at low temperature for a period to allow for the complete formation of the diazonium salt and subsequent cyclization.

-

The reaction is then carefully neutralized or diluted with water, causing the product, 6-chloro-5-nitro-1H-indazole, to precipitate.

-

The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

-

Step 3: Reduction of the Nitro Group - The Final Step to this compound

The final step in this classical synthesis is the reduction of the nitro group of 6-chloro-5-nitro-1H-indazole to the corresponding amine.

-

Reaction Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with a common and effective method being the use of a metal in an acidic medium, such as tin or iron in hydrochloric acid, or catalytic hydrogenation.

-

Experimental Protocol (Representative):

-

A suspension of 6-chloro-5-nitro-1H-indazole in a suitable solvent (e.g., ethanol, acetic acid, or a mixture) is prepared.

-

A reducing agent, such as iron powder, is added, followed by the addition of an acid, like hydrochloric acid or an aqueous solution of ammonium chloride.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The hot reaction mixture is filtered to remove the metal salts.

-

The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the free amine.

-

The crude this compound is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.

-

Part 3: Structural Elucidation and Physicochemical Properties

The identity and purity of the synthesized this compound and its intermediates would have been confirmed using a combination of classical and modern analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chloro-2-methyl-5-nitroaniline | C₇H₇ClN₂O₂ | 186.59 | Yellow solid | Not readily available |

| 6-Chloro-5-nitro-1H-indazole | C₇H₄ClN₃O₂ | 197.58 | Solid | Not readily available |

| This compound | C₇H₆ClN₃ | 167.60 | Solid | Not readily available |

Note: Precise melting points from the initial synthesis are not available in the searched literature. The data presented are based on typical properties of such compounds.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be essential for unambiguous structure confirmation.

-

¹H NMR Spectroscopy: Would confirm the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons and the amine protons.

-

¹³C NMR Spectroscopy: Would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Part 4: The Significance and Future of this compound

The development of a synthetic route to this compound, and other similar substituted indazoles, has been driven by the relentless search for new therapeutic agents. The indazole core is a key component in a number of approved drugs and clinical candidates targeting a range of diseases, from cancer to inflammatory disorders. The specific substitution pattern of this compound provides a unique set of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its methylated analog, 6-chloro-2-methyl-2H-indazol-5-amine, is a key intermediate in the synthesis of the antiviral drug Ensitrelvir, highlighting the contemporary relevance of this chemical scaffold.

The foundational synthetic work, built upon the principles established by pioneers like Emil Fischer, has enabled the exploration of the vast chemical space of indazole derivatives. As our understanding of disease biology deepens, molecules like this compound will continue to serve as crucial starting points for the design and discovery of the next generation of medicines.

Visualizations

Logical Synthesis Workflow

Caption: A plausible synthetic pathway to this compound.

Chemical Structures

Caption: Key chemical structures in the synthesis of this compound.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 6-Chloro-1H-indazol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the indazole nucleus has garnered significant attention due to its presence in numerous biologically active molecules.[1] This guide delves into the specifics of a particularly promising scaffold: 6-Chloro-1H-indazol-5-amine. This core structure serves as a versatile building block for the synthesis of compounds with a wide range of potential biological activities, primarily in the realms of oncology, and with emerging interest in neurodegenerative and inflammatory diseases.[2]

The Indazole Core: A Privileged Structure in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is considered a "privileged structure" in drug discovery, as it can interact with multiple biological targets with high affinity. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[3] The this compound scaffold, with its specific substitution pattern, offers unique opportunities for chemical modification and the development of targeted therapies.

Anticancer Activity: A Primary Focus

The 6-aminoindazole moiety has been extensively explored for its anticancer properties.[4][5] The presence of the chloro and amino groups on the indazole ring of the this compound scaffold provides key points for chemical derivatization, allowing for the fine-tuning of biological activity.

Kinase Inhibition: A Key Mechanism of Action

A significant portion of research into indazole-based anticancer agents has focused on their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of the 6-aminoindazole scaffold have shown potent inhibitory activity against a variety of kinases, including:

-

Akt (Protein Kinase B): A key kinase in the PI3K/Akt signaling pathway, which is often hyperactivated in cancer. Indazole-based inhibitors have been developed to target this pathway.[6]

-

Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, a process essential for cell division. Overexpression of PLK4 is observed in several cancers, and N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent PLK4 inhibitors.[7]

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been investigated as FGFR inhibitors.[1]

-

Bcr-Abl: A fusion protein with tyrosine kinase activity that is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[1]

The 6-chloro-5-amino substitution pattern can influence the binding of these inhibitors to the ATP-binding pocket of the target kinase, potentially enhancing potency and selectivity. The amino group can act as a hydrogen bond donor, while the chloro group can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Other Anticancer Mechanisms

Beyond kinase inhibition, derivatives of the indazole scaffold have demonstrated other anticancer mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

Emerging Therapeutic Areas

While oncology has been the primary focus, the biological activities of the this compound scaffold and its derivatives are not limited to cancer.

Neurodegenerative Diseases

Recent studies have suggested the potential of indazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9][10] The mechanism of action in this context is often linked to the inhibition of enzymes like β-secretase, which is involved in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients. The structural features of the this compound scaffold could be exploited to design novel inhibitors for targets relevant to neurodegeneration.

Inflammatory Diseases